molecular formula C12H20ClNO B1433392 [2-(3-Methylbutoxy)phenyl]methanamine hydrochloride CAS No. 1803607-12-6

[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride

Cat. No. B1433392
M. Wt: 229.74 g/mol
InChI Key: VMOJNXPPVUEIAL-UHFFFAOYSA-N
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Description

“[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It is available for purchase from various chemical suppliers231.



Molecular Structure Analysis

The molecular formula of this compound is C12H20ClNO, and it has a molecular weight of 229.74 g/mol3.


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Scientific Research Applications

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and their applications in cellular imaging and photocytotoxicity under red light explored. These complexes have shown unprecedented photocytotoxicity in various cell lines by inducing apoptosis through the generation of reactive oxygen species. They have also demonstrated the ability to be ingested in the nucleus of HeLa and HaCaT cells, suggesting their potential in cancer treatment and diagnostic imaging (Basu et al., 2014).

Catalytic Applications

Compounds derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine have been utilized in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for their catalytic applications, showing good activity and selectivity. Such research indicates the potential use of related compounds in catalysis, which could be applicable in synthetic chemistry and industrial processes (Roffe et al., 2016).

Enhanced Cellular Uptake

Iron(III) complexes involving modified dipicolylamines and phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine (among others) have been studied for their uptake in cancer cells and remarkable photocytotoxicity. The research highlights the significant uptake and phototoxic effects of these complexes in cancer treatment, demonstrating the therapeutic potential of such compounds (Basu et al., 2015).

Mechanistic Insights into Chemical Reactions

Studies on the reaction mechanisms between diphenylamine and diethyl 2-phenylmalonate have provided insights into the synthesis of 1,4-Benzodiazepine-2,5-diones. This research offers valuable information on the interactions and process dynamics, potentially guiding the synthesis of related compounds for pharmaceutical applications (Zhou & Li, 2019).

Synthesis of Novel Compounds

An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine derivatives highlights the chemical versatility and potential applications of related compounds in the development of new materials or drugs. This research emphasizes the importance of developing novel synthetic routes for complex organic compounds (Zhou et al., 2013).

properties

IUPAC Name

[2-(3-methylbutoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13;/h3-6,10H,7-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOJNXPPVUEIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride

CAS RN

1803607-12-6
Record name [2-(3-methylbutoxy)phenyl]methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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